Orthosteric Antagonist Activity: tcY-NH2 TFA vs. P4pal10 (Pepducin) in Platelet Aggregation
tcY-NH2 TFA inhibits AYPGKF-NH2 (10 μM)-induced platelet aggregation in washed rat platelets with an IC50 of 95 μM [1]. In contrast, the allosteric pepducin antagonist P4pal10 achieves an IC50 of 0.5–1 μM against the same agonist in human platelets, reflecting a ~100–200 fold higher potency for P4pal10 [2]. This differential sensitivity highlights that tcY-NH2 TFA is a moderately potent orthosteric probe suitable for systems where low-nanomolar potency is not required or where orthosteric binding is mechanistically essential.
| Evidence Dimension | Inhibition of agonist-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 95 μM |
| Comparator Or Baseline | P4pal10: IC50 = 0.5–1 μM |
| Quantified Difference | 95–190 fold higher IC50 for tcY-NH2 TFA |
| Conditions | Washed rat platelets stimulated with 10 μM AYPGKF-NH2 (tcY-NH2 TFA); human platelets stimulated with AYPGKF-NH2 (P4pal10) |
Why This Matters
This data enables researchers to select the appropriate antagonist potency window for their assay—tcY-NH2 TFA for moderate inhibition studies versus high-potency alternatives like P4pal10.
- [1] PeptideDB. tcY-NH2 TFA In Vitro Data. CAS 1262750-73-1. View Source
- [2] Cayman Chemical. P4pal10 (trifluoroacetate salt) Product Overview. Item No. 36913. View Source
